molecular formula C23H22N4O4S B4742984 2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE

2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE

Cat. No.: B4742984
M. Wt: 450.5 g/mol
InChI Key: BPCPTMOOYDWXNE-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazolo-thiazole core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the triazolo-thiazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butoxyphenyl group: This step may involve a substitution reaction where the butoxy group is introduced to the phenyl ring.

    Attachment of the phenoxyacetamide moiety: This can be done through an amide coupling reaction, where the phenoxy group is linked to the acetamide.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may exhibit biological activities, making it a candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications due to its biological activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE is not well-documented. its structure suggests that it may interact with specific molecular targets and pathways, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar compounds to 2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE include other triazolo-thiazole derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and activities.

Properties

IUPAC Name

2-[4-[(Z)-[2-(4-butoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-2-3-12-30-17-10-6-16(7-11-17)21-25-23-27(26-21)22(29)19(32-23)13-15-4-8-18(9-5-15)31-14-20(24)28/h4-11,13H,2-3,12,14H2,1H3,(H2,24,28)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCPTMOOYDWXNE-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC(=O)N)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)N)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 4
2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(4-{[(5Z)-2-(4-BUTOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENOXY)ACETAMIDE

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